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molecular formula C16H13N3O4S B8363346 2-Methyl-6-nitro-N-quinolin-8-yl-benzenesulfonamide

2-Methyl-6-nitro-N-quinolin-8-yl-benzenesulfonamide

Cat. No. B8363346
M. Wt: 343.4 g/mol
InChI Key: LLSBEUQIFWEPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102688B2

Procedure details

In a similar fashion using route 14 general procedure 27, 8-aminoqunoline (1.6 g, 11.1 mmol), 2-methyl-6-nitro-benzenesulfonyl chloride (Intermediate 451) (3.5 g, 14.4 mmol), pyridine (10 ml), DMAP (cat.) and DCM (5 ml) gave the title compound (1.5 g, 39%) after purification by column chromatography with n-hexane/EtOAc (85:15) as the eluent.
[Compound]
Name
8-aminoqunoline
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
39%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[S:11](Cl)(=[O:13])=[O:12].[N:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CN(C1C=CN=CC=1)C.C(Cl)Cl>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[S:11]([NH:8][C:4]1[CH:3]=[CH:2][CH:1]=[C:19]2[C:20]=1[N:15]=[CH:16][CH:17]=[CH:18]2)(=[O:13])=[O:12]

Inputs

Step One
Name
8-aminoqunoline
Quantity
1.6 g
Type
reactant
Smiles
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)NC=1C=CC=C2C=CC=NC12
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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